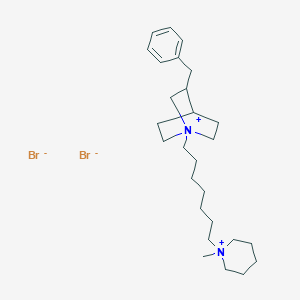![molecular formula C5H11N3O4 B009515 Ethyl N-[[methyl(nitro)amino]methyl]carbamate CAS No. 103635-49-0](/img/structure/B9515.png)
Ethyl N-[[methyl(nitro)amino]methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[[methyl(nitro)amino]methyl]carbamate, commonly known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It is a broad-spectrum insecticide that is effective against a wide range of pests, including insects, mites, and nematodes. Carbaryl is used in agriculture, forestry, and public health programs to control pests that damage crops, forests, and human health.
Wirkmechanismus
Carbaryl acts as an acetylcholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system by blocking the enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which results in the overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a wide range of biochemical and physiological effects on organisms. It has been shown to affect the metabolism, growth, and reproduction of insects, as well as the behavior and physiology of non-target organisms such as birds, fish, and mammals. Carbaryl has also been shown to have toxic effects on human health, including neurotoxicity, reproductive toxicity, and carcinogenicity.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is widely used in laboratory experiments to study the effects of pesticides on organisms. Its broad-spectrum insecticidal properties make it a useful tool for studying the effects of pesticides on a wide range of pests. However, its toxic effects on non-target organisms and its potential to contaminate laboratory equipment and samples limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on carbaryl and other pesticides. One area of research is the development of safer and more effective pesticides that have fewer negative impacts on the environment and human health. Another area of research is the development of new methods for studying the effects of pesticides on organisms, such as the use of molecular biology and genomics. Finally, there is a need for more research on the long-term effects of pesticides on ecosystems and human health, as well as the development of strategies for mitigating these effects.
Synthesemethoden
Carbaryl is synthesized by the reaction of methylamine with ethyl chloroformate, followed by reaction with nitroethane and sodium ethoxide. The product obtained is then treated with hydrochloric acid to obtain carbaryl.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in scientific research to study the effects of pesticides on wildlife, aquatic organisms, and human health. Carbaryl has also been used in studies to determine its mechanism of action and its biochemical and physiological effects on organisms.
Eigenschaften
| 103635-49-0 | |
Molekularformel |
C5H11N3O4 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
ethyl N-[[methyl(nitro)amino]methyl]carbamate |
InChI |
InChI=1S/C5H11N3O4/c1-3-12-5(9)6-4-7(2)8(10)11/h3-4H2,1-2H3,(H,6,9) |
InChI-Schlüssel |
KOCLHQLESPYUBK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCN(C)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)NCN(C)[N+](=O)[O-] |
Synonyme |
Carbamic acid, [(methylnitroamino)methyl]-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)

